BenchChemオンラインストアへようこそ!

Duocarmycin MB

ADC Payload Development DNA Alkylating Agents Structure-Activity Relationship

Duocarmycin MB provides an MDR-optimized DNA minor-groove alkylating payload for ADC development. Its chloromethyl-cyclopropane architecture and tert-butyl carbamate group enable carbamate-based linker conjugation with controlled intracellular activation. Unlike P-gp-susceptible analogs, this compound retains potency across MDR cell lines—critical for relapsed/refractory malignancies. With clinical validation from the duocarmycin platform (SYD985 Phase III), it reduces translational risk for IND-enabling studies. The definitive payload for comparative MDR screening and ADCs requiring efflux-independent cytotoxicity.

Molecular Formula C27H26ClN3O4
Molecular Weight 492.0 g/mol
CAS No. 1613286-58-0
Cat. No. B3323156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin MB
CAS1613286-58-0
Molecular FormulaC27H26ClN3O4
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl
InChIInChI=1S/C27H26ClN3O4/c1-27(2,3)35-26(34)29-17-9-8-15-10-21(30-20(15)11-17)25(33)31-14-16(13-28)24-19-7-5-4-6-18(19)23(32)12-22(24)31/h4-12,16,30,32H,13-14H2,1-3H3,(H,29,34)/t16-/m1/s1
InChIKeyIVUIPHKZPNUXGG-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duocarmycin MB (CAS 1613286-58-0): Technical Baseline and ADC Payload Differentiation Summary


Duocarmycin MB (CAS 1613286-58-0) is a synthetic duocarmycin-class DNA minor-groove alkylating agent designed as a cytotoxic payload for antibody-drug conjugates (ADCs). It features a cyclopropane-containing alkylation subunit with a chloromethyl leaving group, a DNA-binding domain comprising a benzo[e]indole and an indole moiety, and a tert-butyl carbamate protecting group [1]. The compound is functionally characterized as an ultrapotent cytotoxin that alkylates the N3 position of adenine residues in AT-rich minor-groove sequences, disrupting DNA replication and transcription [2]. This baseline profile positions Duocarmycin MB within the broader duocarmycin family while establishing the structural features that define its specific reactivity, stability, and conjugation compatibility relative to other duocarmycin analogs and ADC payload classes.

Why Duocarmycin MB (CAS 1613286-58-0) Cannot Be Arbitrarily Substituted with Other Duocarmycin Analogs


Substitution of Duocarmycin MB with other duocarmycin analogs or alternative ADC payload classes is scientifically unwarranted without rigorous comparative validation. The duocarmycin family exhibits pronounced functional divergence arising from variations in alkylation subunit stability, DNA-binding domain architecture, and reactivity kinetics, resulting in distinct cytotoxic potency, multi-drug resistance (MDR) susceptibility, and bystander killing profiles [1][2]. Furthermore, the specific linker attachment chemistry employed in Duocarmycin MB-based ADCs relies on precise structural features including the chloromethyl leaving group and carbamate-protected nitrogen atoms, which govern prodrug stability, intracellular activation kinetics, and payload release efficiency [3][4]. Substituting Duocarmycin MB with a generic 'duocarmycin analog' without head-to-head validation introduces uncontrolled variables in conjugation efficiency, pharmacokinetic behavior, and target-cell cytotoxicity, potentially compromising experimental reproducibility and translational relevance.

Duocarmycin MB (CAS 1613286-58-0): Quantifiable Differentiation Evidence for Procurement and Experimental Design


Structural Divergence in Alkylation Subunit Defines Duocarmycin MB-Specific Reactivity and Activation Profile

Duocarmycin MB contains a chloromethyl-substituted cyclopropane alkylation subunit with a benzo[e]indole and indole-based DNA-binding domain, distinguishing it from analogs such as Duocarmycin SA (which lacks the chloromethyl group and features a different DNA-binding architecture) and Duocarmycin MA (which differs in aromatic substitution pattern) . The presence of the chloromethyl leaving group and the tert-butyl carbamate protecting group in Duocarmycin MB is structurally analogous to the seco-DUBA prodrug system employed in the clinically advanced ADC SYD985 (trastuzumab duocarmazine), where the chlorine atom replaces the adenine nucleobase in a reversible DNA-alkylation mimicry strategy [1][2]. This structural configuration is critical for linker attachment via carbamate chemistry and governs intracellular prodrug activation through cyclic urea formation and spontaneous rearrangement [1].

ADC Payload Development DNA Alkylating Agents Structure-Activity Relationship

Duocarmycin MB Retains Activity in Multi-Drug Resistant Cell Lines Unlike P-Glycoprotein-Susceptible Duocarmycin Analogs

Multiple independent vendor technical datasheets and authoritative databases consistently report that Duocarmycin MB can be used against multi-drug resistant (MDR) cell lines, a property not uniformly shared across all duocarmycin analogs . In contrast, studies evaluating aminoCBI-containing bifunctional duocarmycin analogs demonstrate that these compounds are more susceptible to P-glycoprotein (P-gp)-mediated efflux and consequently exhibit reduced cytotoxicity in MDR models compared to their phenolCBI counterparts [1]. The reported MDR activity of Duocarmycin MB suggests reduced susceptibility to common resistance mechanisms including P-gp efflux, which is a critical differentiator for payload selection when targeting tumors with established MDR phenotypes or for experimental systems where efflux-mediated resistance may confound results.

Multi-Drug Resistance ADC Payload Selection P-Glycoprotein

Duocarmycin MB Synthesis Complexity and Cost Profile Relative to Closest Structural Analog Duocarmycin MA

Duocarmycin MB (CAS 1613286-58-0; C27H26ClN3O4; MW 491.97) differs from its closest structural congener Duocarmycin MA (CAS 1613286-57-9) by a single atom substitution (chlorine in MB vs. alternative substitution pattern in MA), yet this subtle difference results in distinct synthetic routes and market pricing [1]. Current procurement data indicate that Duocarmycin MB is commercially available at approximately $2,120 per unit from major suppliers, representing a distinct cost tier that reflects the synthetic complexity associated with installing and maintaining the chloromethyl-cyclopropane moiety with appropriate stereochemical control . This cost differential necessitates explicit experimental justification for selecting the MB variant over MA, as the choice directly impacts research budgets and procurement planning.

ADC Payload Procurement Cost-Benefit Analysis Synthetic Complexity

Duocarmycin MB Payload Enables Clinically Validated ADC Platform in SYD985 with Quantified In Vivo Antitumor Activity

Duocarmycin MB shares structural and mechanistic homology with the seco-DUBA payload employed in SYD985 (trastuzumab duocarmazine), a HER2-targeting ADC that has demonstrated quantifiable clinical efficacy and received FDA Fast-Track Designation [1][2]. In the Phase III TULIP trial, SYD985 significantly improved progression-free survival (PFS) compared to physician's choice chemotherapy in patients with HER2-positive metastatic breast cancer, providing a clinical validation benchmark for duocarmycin-based ADC platforms incorporating this payload architecture [3][4]. Additionally, preclinical data for duocarmycin-based ADCs targeting B7-H3 (MGC018, utilizing the vc-seco-DUBA payload) demonstrated potent in vivo antitumor activity across multiple solid tumor xenograft models with a favorable pharmacokinetic and safety profile in non-human primates [5]. This clinical and preclinical validation of the duocarmycin payload class, which shares the core alkylation mechanism and prodrug activation strategy with Duocarmycin MB, provides a higher level of translational confidence compared to entirely novel or less clinically advanced payload classes.

ADC Clinical Development HER2-Targeted Therapy In Vivo Efficacy

Duocarmycin MB (CAS 1613286-58-0): Evidence-Based Research and Industrial Application Scenarios


ADC Payload Selection for Tumors with Documented Multi-Drug Resistance Phenotype

Duocarmycin MB is indicated for ADC payload development targeting tumor indications where multi-drug resistance is a documented clinical challenge. Based on vendor-reported MDR activity and class-level evidence distinguishing duocarmycin analogs with reduced P-glycoprotein susceptibility [1], Duocarmycin MB offers a functional advantage over P-gp-susceptible duocarmycin variants in experimental systems requiring consistent cytotoxic activity across parental and MDR cell lines. This application is particularly relevant for researchers evaluating ADC efficacy in models of relapsed/refractory malignancies or in tumor types with established MDR1/P-gp overexpression.

Synthesis of Duocarmycin-Based ADCs Requiring Carbamate Linker Chemistry

The chloromethyl-cyclopropane architecture and tert-butyl carbamate protecting group of Duocarmycin MB provide specific chemical handles for linker conjugation via carbamate chemistry, analogous to the clinically validated seco-DUBA prodrug system employed in SYD985 and MGC018 [2][3]. This structural configuration enables stable linker attachment followed by intracellular protease-mediated activation, cyclic urea formation, and spontaneous rearrangement to the active duocarmycin species [2]. Researchers developing novel ADCs using carbamate-based cleavable linkers should prioritize Duocarmycin MB over analogs lacking these functional groups.

Preclinical ADC Development Requiring Translational Confidence from Clinically Validated Payload Class

For preclinical ADC programs seeking to maximize translational confidence, Duocarmycin MB offers the advantage of belonging to a payload class with demonstrated clinical activity in Phase III trials. The duocarmycin payload platform, of which Duocarmycin MB is a structurally related member, has shown improved progression-free survival in HER2-positive metastatic breast cancer via SYD985 [4] and potent preclinical activity across multiple solid tumor indications via MGC018 [3]. This clinical validation reduces translational uncertainty compared to entirely novel payload mechanisms and provides a more robust foundation for Investigational New Drug (IND)-enabling studies and regulatory interactions.

Comparative Payload Screening in Drug-Resistant Versus Parental Cell Line Pairs

Duocarmycin MB serves as a critical control compound or candidate payload in comparative screening studies designed to evaluate the impact of MDR phenotypes on ADC efficacy. By including Duocarmycin MB alongside P-gp-susceptible duocarmycin analogs (e.g., aminoCBI-containing derivatives) [1] in cytotoxicity assays performed on isogenic MDR/parental cell line pairs, researchers can dissect the contribution of efflux-mediated resistance to observed differences in ADC potency. This experimental design is essential for rational payload selection when the target indication is characterized by heterogeneous MDR expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin MB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.